molecular formula C14H15NOS B14525444 N,N-Dimethyl-2-(2-phenylthiophen-3-yl)acetamide CAS No. 62404-38-0

N,N-Dimethyl-2-(2-phenylthiophen-3-yl)acetamide

Cat. No.: B14525444
CAS No.: 62404-38-0
M. Wt: 245.34 g/mol
InChI Key: YZABGBDGAQKXIO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(2-phenylthiophen-3-yl)acetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Properties

CAS No.

62404-38-0

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

N,N-dimethyl-2-(2-phenylthiophen-3-yl)acetamide

InChI

InChI=1S/C14H15NOS/c1-15(2)13(16)10-12-8-9-17-14(12)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

YZABGBDGAQKXIO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=C(SC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N,N-Dimethyl-2-(2-phenylthiophen-3-yl)acetamide, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of these synthetic routes, with optimization for yield and purity. Multistage distillation and rectification columns are often used for the separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(2-phenylthiophen-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical of N,N-disubstituted amides and thiophene derivatives .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(2-phenylthiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, modulating various signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(2-phenylthiophen-3-yl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a dimethylacetamide moiety makes it a versatile compound with diverse applications in various fields .

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